
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide is a synthetic compound with a complex structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest for researchers.
準備方法
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide involves multiple steps. The process typically starts with the preparation of the individual amino acid derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of automated peptide synthesizers to ensure high purity and yield. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
化学反応の分析
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a reactant in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and its interactions with proteins and enzymes.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialized chemicals and materials
作用機序
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and pathways, contributing to its potential therapeutic effects .
類似化合物との比較
N-Acetyl-L-phenylalanylglycyl-N-(2-hydroxyethyl)glycinamide can be compared with other similar compounds, such as:
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Acetyl-L-alanine: Another acetylated amino acid derivative with similar applications.
N-Acetyl-L-leucine: Used in peptide synthesis and as a reactant in various chemical reactions.
特性
CAS番号 |
827611-89-2 |
|---|---|
分子式 |
C17H24N4O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[2-[[2-(2-hydroxyethylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C17H24N4O5/c1-12(23)21-14(9-13-5-3-2-4-6-13)17(26)20-11-16(25)19-10-15(24)18-7-8-22/h2-6,14,22H,7-11H2,1H3,(H,18,24)(H,19,25)(H,20,26)(H,21,23)/t14-/m0/s1 |
InChIキー |
DJLSGNJPPBROAF-AWEZNQCLSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCO |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-](/img/structure/B14203993.png)
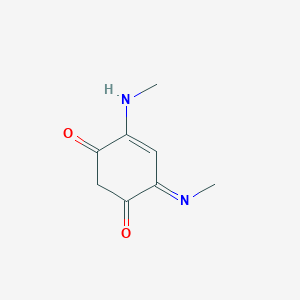
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
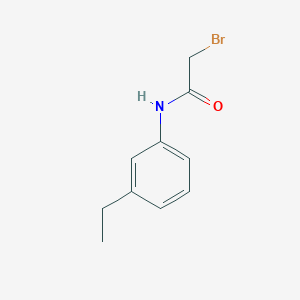
![3-Ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14204021.png)
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
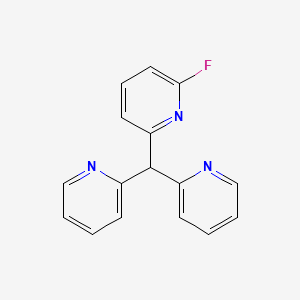
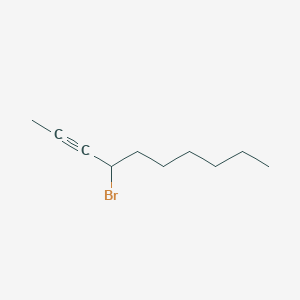
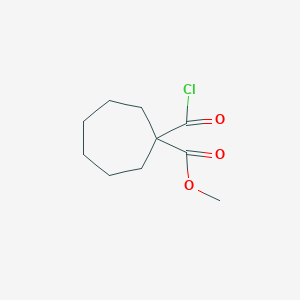
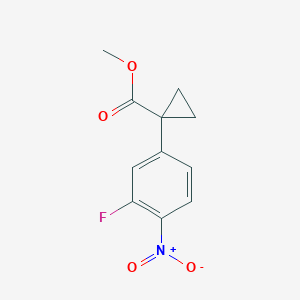
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)

